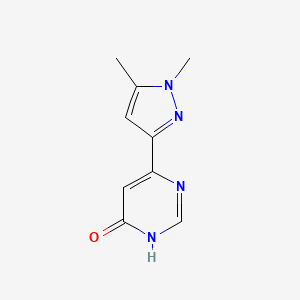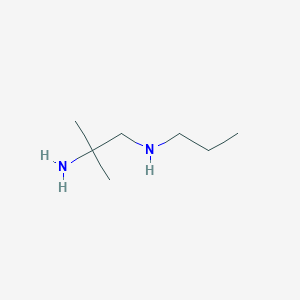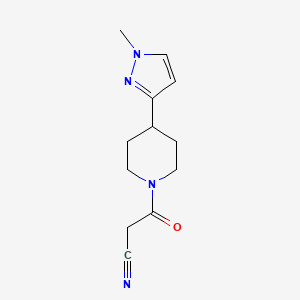![molecular formula C19H26ClNO3 B13347347 Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate hydrochloride is a complex organic compound belonging to the bicyclo[331]nonane family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . These reactions result in the formation of 6- and 6,8-substituted derivatives of the target compound. The stereochemistry of these reactions is crucial, and various methods have been developed to control the stereochemical outcome .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carbonyl compounds, while substitution reactions produce various substituted derivatives.
科学的研究の応用
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: A closely related compound with similar structural features and reactivity.
9-Azabicyclo[3.3.1]nonane N-oxyl: Another compound in the same family, known for its use as a catalyst in oxidation reactions.
Uniqueness
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride stands out due to its specific functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C19H26ClNO3 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-3-23-17(22)19-11-7-10-18(2,16(19)21)13-20(14-19)12-15-8-5-4-6-9-15;/h4-6,8-9H,3,7,10-14H2,1-2H3;1H |
InChIキー |
KTIFVQAMQGQTIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


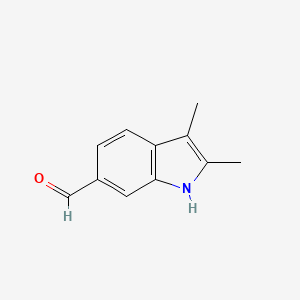
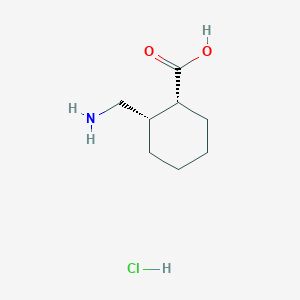
![Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)

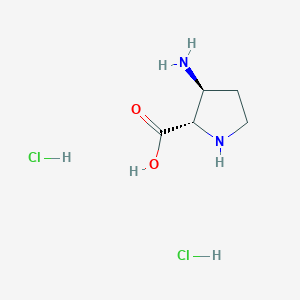
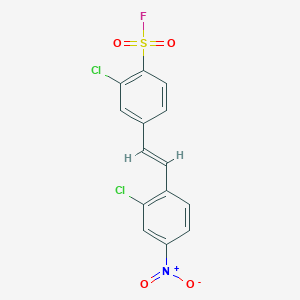
![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)
